Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorocarbonyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group. The reaction is carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then esterified using methanol in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), low temperature.
Oxidation: Oxidizing agent (potassium permanganate), solvent (water), elevated temperature.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
- Methyl 5-(bromocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
- Methyl 5-(fluorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
- Methyl 5-(iodocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for various chemical transformations, whereas the other halogens may exhibit different reactivity and selectivity.
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-11-6(7(9)12)4-5(10-11)8(13)14-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACNLUSWHDVIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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